molecular formula C12H20N2 B14764113 3-(Dimethylamino)-N,N-dimethylbenzeneethanamine

3-(Dimethylamino)-N,N-dimethylbenzeneethanamine

Cat. No.: B14764113
M. Wt: 192.30 g/mol
InChI Key: XZFPNKPHQATKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-N,N-dimethylbenzeneethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a benzene ring via an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-N,N-dimethylbenzeneethanamine can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable benzene derivative under controlled conditions. For example, the reaction of para-methylacetophenone with dimethylformamide dimethyl acetal can yield the desired compound . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent evaporation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-N,N-dimethylbenzeneethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-N,N-dimethylbenzeneethanamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-N,N-dimethylbenzeneethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-N,N-dimethylaniline

InChI

InChI=1S/C12H20N2/c1-13(2)9-8-11-6-5-7-12(10-11)14(3)4/h5-7,10H,8-9H2,1-4H3

InChI Key

XZFPNKPHQATKMC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=CC=C1)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.